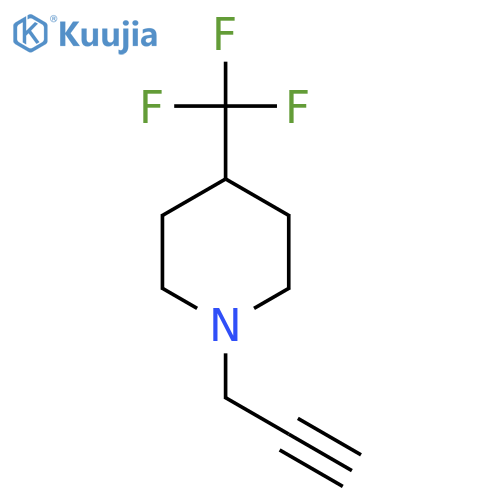Cas no 623948-94-7 (1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine)

623948-94-7 structure
商品名:1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine
CAS番号:623948-94-7
MF:C9H12F3N
メガワット:191.193492889404
MDL:MFCD09865025
CID:3157855
PubChem ID:22147965
1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Propynyl)-4-(trifluoromethyl)piperidine
- 1-Prop-2-ynyl-4-(trifluoromethyl)piperidine
- SCHEMBL6077621
- 1-(prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine
- LB-0807
- 623948-94-7
- 1-propargyl-4-trifluoromethylpiperidine
- SB41452
- CS-0326840
- AKOS005073377
- A915770
- 1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine
-
- MDL: MFCD09865025
- インチ: InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2
- InChIKey: ONRYAOYLQQJFFI-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCN(CC#C)CC1)(F)F
計算された属性
- せいみつぶんしりょう: 191.09218387Da
- どういたいしつりょう: 191.09218387Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 3.2Ų
1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P121616-100mg |
1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine |
623948-94-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Key Organics Ltd | LB-0807-10MG |
1-(2-propynyl)-4-(trifluoromethyl)piperidine |
623948-94-7 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | LB-0807-0.5G |
1-(2-propynyl)-4-(trifluoromethyl)piperidine |
623948-94-7 | >95% | 0.5g |
£215.00 | 2025-02-08 | |
| abcr | AB231038-500 mg |
1-Prop-2-ynyl-4-(trifluoromethyl)piperidine; . |
623948-94-7 | 500mg |
€397.80 | 2023-04-27 | ||
| Key Organics Ltd | LB-0807-5G |
1-(2-propynyl)-4-(trifluoromethyl)piperidine |
623948-94-7 | >95% | 5g |
£1485.00 | 2025-02-08 | |
| Key Organics Ltd | LB-0807-25G |
1-(2-propynyl)-4-(trifluoromethyl)piperidine |
623948-94-7 | >95% | 25g |
£5940.00 | 2025-02-08 | |
| Key Organics Ltd | LB-0807-5MG |
1-(2-propynyl)-4-(trifluoromethyl)piperidine |
623948-94-7 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | LB-0807-20MG |
1-(2-propynyl)-4-(trifluoromethyl)piperidine |
623948-94-7 | >95% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | LB-0807-1G |
1-(2-propynyl)-4-(trifluoromethyl)piperidine |
623948-94-7 | >95% | 1g |
£330.00 | 2025-02-08 | |
| TRC | P121616-500mg |
1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine |
623948-94-7 | 500mg |
$ 320.00 | 2022-06-03 |
1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
623948-94-7 (1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine) 関連製品
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:623948-94-7)1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine

清らかである:99%
はかる:1g
価格 ($):380.0